molecular formula C16H16N2O B7492384 (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone

(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone

Cat. No. B7492384
M. Wt: 252.31 g/mol
InChI Key: KEOWAEZZDFPRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PPYM is a derivative of pyridin-3-ylmethanone and has a pyrrolidine ring attached to the phenyl group. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone involves its binding to the dopamine transporter and inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synapse, leading to increased dopamine signaling. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to bind to other receptors, including the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have interesting biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential stimulant properties. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to increase dopamine levels in the striatum, suggesting its potential as a treatment for dopamine-related disorders. Additionally, (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have anxiolytic effects, reducing anxiety-like behavior in mice.

Advantages and Limitations for Lab Experiments

One advantage of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential as a research tool for studying dopamine-related disorders and anxiety disorders. Its ability to bind to the dopamine transporter and increase dopamine levels makes it a valuable tool for studying dopamine signaling. However, one limitation of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential for abuse and addiction, as it has been found to have stimulant properties.

Future Directions

There are several future directions for research on (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a treatment for dopamine-related disorders and anxiety disorders. Another direction is to study its potential for abuse and addiction, and to develop strategies to mitigate these risks. Additionally, further research is needed to understand the full range of biochemical and physiological effects of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, and to identify other potential applications for this compound.

Synthesis Methods

(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of pyridin-3-ylmethanone with 2-phenylpyrrolidine in the presence of a catalyst. Another method involves the reaction of 2-phenylpyrrolidine with 3-chloropyridine-2-carbaldehyde, followed by reduction with sodium borohydride. The synthesis method used can affect the yield and purity of the compound.

Scientific Research Applications

(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

(2-phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(14-8-4-10-17-12-14)18-11-5-9-15(18)13-6-2-1-3-7-13/h1-4,6-8,10,12,15H,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOWAEZZDFPRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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